3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane
Overview
Description
3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane is a chemical compound with the CAS Number: 54745-75-4 . It has a molecular weight of 203.28 . The IUPAC name for this compound is (1R,5S)-3-benzyl-8-oxa-3-azabicyclo[3.2.1]octane . This compound is a solid at room temperature .
Synthesis Analysis
The synthesis of this compound and similar structures has been a subject of research due to their wide array of interesting biological activities . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Molecular Structure Analysis
The InChI code for this compound is 1S/C13H17NO/c1-2-4-11(5-3-1)8-14-9-12-6-7-13(10-14)15-12/h1-5,12-13H,6-10H2 . This indicates the presence of a benzyl group attached to the 3 position of the 8-oxa-3-azabicyclo[3.2.1]octane structure.Chemical Reactions Analysis
The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 203.28 . The compound should be stored in a refrigerator .Scientific Research Applications
Synthesis and Structural Studies
3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane and its derivatives are frequently studied in the context of organic synthesis and structural analysis. For instance, the synthesis of chiral 7-oxa-2-azabicyclo[2.2.1]heptane and 8-oxa-6-azabicyclo[3.2.1]octane ring systems has been achieved through reactions of specifically protected phosphoramidate derivatives of carbohydrates (Francisco, Herrera, & Suárez, 2000). Similarly, a study on the synthesis and structural analysis of esters derived from 8-α-hydroxy-3-phenethyl-3-azabicyclo [3.2.1] octan-8-β-carboxylic acid revealed insights into their conformational behavior (Diez et al., 1991).
Application in Organic Synthesis
These compounds have been used as building blocks in organic synthesis. For instance, the efficient synthesis of 8-oxa-3-aza-bicyclo[3.2.1]octane hydrochloride from 5-hydroxymethyl-2-furfuraldehyde showcases the potential of these compounds in organic synthesis processes (Connolly et al., 2010). Furthermore, the work on concise syntheses of bridged morpholines starting from furan-2,5-dicarboxylic acid demonstrates their utility in creating complex organic structures (Zaytsev et al., 2016).
Natural Occurrence and Biological Applications
Studies have also focused on the natural occurrence of these compounds and their biological significance. An account discussing the developments in the synthesis and reactivity of functionalized 2,8-diheterobicyclo[3.2.1]octanes highlights their presence in nature and their application in modern organic synthesis (Flores & Díez, 2014).
Safety and Hazards
The safety information for 3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P280, P301, P301, P302, P305, P312, P338, P351, P352 . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .
Future Directions
The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . As a consequence, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . This suggests that there is ongoing interest in the development of new synthetic methodologies for these types of structures.
Mechanism of Action
Target of Action
The primary targets of 3-Benzyl-8-oxa-3-azabicyclo[32The compound’s structure is similar to the family oftropane alkaloids , which are known to interact with various biological targets .
Mode of Action
The exact mode of action of 3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane is not well-documented. Given its structural similarity to tropane alkaloids, it may interact with its targets in a similar manner. Tropane alkaloids are known for their wide array of interesting biological activities .
Biochemical Pathways
The biochemical pathways affected by 3-Benzyl-8-oxa-3-azabicyclo[32Tropane alkaloids, which share a similar structure, are known to affect various biochemical pathways .
Result of Action
The molecular and cellular effects of 3-Benzyl-8-oxa-3-azabicyclo[32Given its structural similarity to tropane alkaloids, it may have a wide array of interesting biological activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, storage temperature can affect the compound’s stability . Furthermore, the compound should be handled carefully to avoid dust formation and inhalation of vapors, mist, or gas .
Biochemical Analysis
Biochemical Properties
It is known that the 8-azabicyclo[3.2.1]octane scaffold, which is a part of this compound, is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .
Cellular Effects
It is known that azabicyclo[3.2.1]octane derivatives have shown cytotoxic activity on different tumor cell lines, such as glioblastoma (GBM), medulloblastoma (MB), and hepatocellular carcinoma (HCC) cell lines .
Molecular Mechanism
It is known that azabicyclo[3.2.1]octane derivatives have shown agonist activity in κ-opioid receptors (KOR) .
Temporal Effects in Laboratory Settings
It is known that this compound is stable when stored in a refrigerator .
Properties
IUPAC Name |
3-benzyl-8-oxa-3-azabicyclo[3.2.1]octane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-2-4-11(5-3-1)8-14-9-12-6-7-13(10-14)15-12/h1-5,12-13H,6-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWPBWDMKQQRHHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC1O2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90476932 | |
Record name | 3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90476932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54745-75-4 | |
Record name | 3-(Phenylmethyl)-8-oxa-3-azabicyclo[3.2.1]octane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54745-75-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90476932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.